FMF-06-098-1: A Multi-Target PROTAC Kinase Degrader
FMF-06-098-1: A Multi-Target PROTAC Kinase Degrader
Disclaimer: As of late 2025, there is a notable absence of peer-reviewed scientific literature and patent filings that specifically characterize the synthesis, biological activity, and mechanism of action of FMF-06-098-1. The information presented herein is aggregated from publicly available data from commercial suppliers and extrapolated from the established principles of PROTAC (Proteolysis Targeting Chimera) technology. The extensive list of kinase targets attributed to this compound has not been independently verified in published research.
Executive Summary
FMF-06-098-1 is described as a multi-target PROTAC (Proteolysis Targeting Chimera) designed to induce the degradation of a wide array of protein kinases. As a heterobifunctional molecule, it is composed of three key components: a promiscuous kinase-binding ligand (designated as HY-169396), a linker, and a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase (HY-112078). By simultaneously engaging a target kinase and the VHL E3 ligase, FMF-06-098-1 is engineered to trigger the ubiquitination and subsequent proteasomal degradation of its kinase targets, offering a powerful tool for studying the effects of multi-kinase depletion.
Core Mechanism of Action: PROTAC-Mediated Degradation
The fundamental mechanism of action for FMF-06-098-1 follows the established paradigm for PROTACs. This process can be broken down into a catalytic cycle:
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Ternary Complex Formation: FMF-06-098-1 first binds to a target kinase via its multi-kinase inhibitor moiety and to the VHL E3 ligase via its VHL ligand moiety. This results in the formation of a temporary ternary complex (Target Kinase–FMF-06-098-1–VHL E3 Ligase).
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Ubiquitination: The proximity induced by the ternary complex allows the E3 ligase to transfer ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to lysine residues on the surface of the target kinase. This process is repeated to form a polyubiquitin chain.
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Proteasomal Recognition and Degradation: The polyubiquitinated kinase is now marked as a substrate for the 26S proteasome. The proteasome recognizes the polyubiquitin tag, unfolds the target kinase, and degrades it into small peptides.
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Recycling of FMF-06-098-1: Following the degradation of the target protein, FMF-06-098-1 is released and can proceed to bind to another target kinase and E3 ligase, thus acting catalytically.
Components of FMF-06-098-1
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Target Protein Ligand (HY-169396): This component is described as a multi-target kinase inhibitor. Its broad specificity is the basis for the extensive list of kinases that FMF-06-098-1 is purported to degrade. The lack of published data on HY-169396 prevents a detailed analysis of its binding affinities and kinase selectivity profile.
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VHL Ligand (HY-112078): This is a derivative of the well-characterized (S,R,S)-AHPC-Me, a small molecule that binds with high affinity to the von Hippel-Lindau E3 ubiquitin ligase. Its role is to recruit the cellular degradation machinery.
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Linker: The linker physically connects the kinase-binding moiety to the VHL ligand. The composition and length of the linker are critical for the stability and efficacy of the resulting ternary complex.
Putative Kinase Target Profile
Commercial suppliers list a wide range of kinases that are reportedly degraded by FMF-06-098-1. It is important to reiterate that this data has not been published in peer-reviewed literature and should be treated as preliminary. The list includes kinases from various families that are involved in numerous critical signaling pathways.
Table 1: Purported Kinase Targets of FMF-06-098-1 (Unverified)
| Kinase Family | Representative Targets | Associated Signaling Pathways |
|---|---|---|
| Cyclin-Dependent Kinases (CDK) | CDK1, CDK2, CDK4, CDK6, CDK7, CDK9, CDK12, CDK13 | Cell Cycle Regulation, Transcription |
| Aurora Kinases | AURKA, AURKB | Mitosis, Cell Division |
| Mitogen-Activated Protein Kinases (MAPK) | MAPK6, MAPK7, MAP4K2, MAP4K3 | Cellular Proliferation, Differentiation, Apoptosis |
| Fibroblast Growth Factor Receptors (FGFR) | FGFR1 | Angiogenesis, Cell Growth, Migration |
| ABL Tyrosine Kinase | ABL2 | Cell Proliferation, Migration |
| And many others... | AAK1, BUB1B, CDC7, CHEK1, GAK, IRAK4, ITK, etc. | Diverse Cellular Processes |
Anticipated Signaling Pathway Perturbations
Given the broad-spectrum nature of its putative targets, treatment with FMF-06-098-1 would be expected to have profound and widespread effects on cellular signaling. The degradation of multiple CDKs would likely lead to cell cycle arrest. Inhibition of Aurora kinases would disrupt mitosis. The simultaneous degradation of kinases across multiple signaling cascades (e.g., MAPK, FGFR) would likely result in potent anti-proliferative and pro-apoptotic effects in cancer cell lines.
Experimental Protocols (Hypothetical)
Without published literature, specific experimental protocols for FMF-06-098-1 cannot be provided. However, a general workflow for characterizing a novel multi-kinase degrader would include the following:
6.1 In Vitro Kinase Binding Assays
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Protocol: Utilize a competitive binding assay (e.g., KINOMEscan™) where FMF-06-098-1 or its kinase-binding moiety (HY-169396) is screened against a large panel of kinases at a fixed concentration. The displacement of a tagged ligand is measured to determine the binding affinity (Kd) for each kinase.
6.2 Cell-Based Degradation Assays (Western Blot)
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Protocol:
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Culture a relevant cell line (e.g., a cancer cell line known to be dependent on one of the target kinases).
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Treat cells with varying concentrations of FMF-06-098-1 for different time points (e.g., 2, 4, 8, 16, 24 hours).
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Lyse the cells and quantify total protein concentration.
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Perform SDS-PAGE and Western blotting using antibodies specific to the kinases of interest and a loading control (e.g., GAPDH, β-actin).
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Quantify band intensity to determine the extent of degradation (DC50 and Dmax values).
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6.3 Quantitative Proteomics (Mass Spectrometry)
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Protocol:
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Treat cells with FMF-06-098-1 or a vehicle control for a specified time.
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Lyse cells, digest proteins into peptides, and label with tandem mass tags (TMT) or perform label-free quantification.
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Analyze peptide samples using LC-MS/MS.
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Perform database searching and analysis to identify and quantify changes in the abundance of thousands of proteins, providing an unbiased view of the degradation profile and off-target effects.
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Conclusion and Future Directions
FMF-06-098-1 represents a potential tool for chemical biology, enabling the study of the consequences of degrading multiple kinases simultaneously. However, the lack of published, peer-reviewed data makes it imperative for researchers to independently validate its activity and target profile. Future work should focus on comprehensive characterization through unbiased proteomics, determination of degradation kinetics for individual kinases, and elucidation of the downstream cellular consequences in various biological models. Without such studies, the utility of FMF-06-098-1 as a specific research tool remains speculative.
